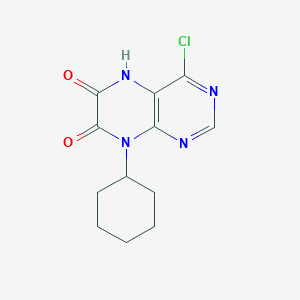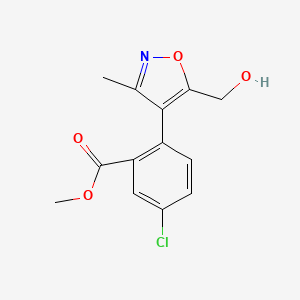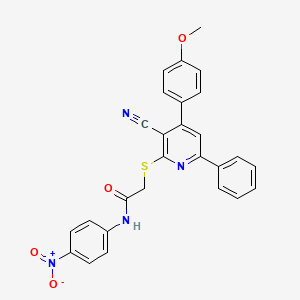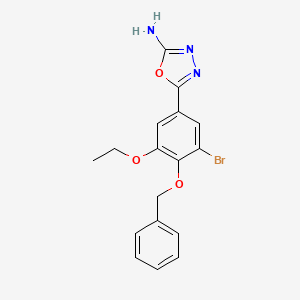
5-Hydroxypyridine-3,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxypyridine-3,4-dicarboxylic acid is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is notable for its hydroxyl group at the 5-position and carboxyl groups at the 3- and 4-positions. It is a significant intermediate in the synthesis of various biologically active molecules and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxypyridine-3,4-dicarboxylic acid typically involves multi-step processes. One method starts with 4-acetyl-5-methyloxazole, which undergoes a series of reactions including cyclization and oxidation to yield the desired compound . Another approach involves the Diels-Alder reaction followed by aromatization to form the hydroxypyridine ring .
Industrial Production Methods: Industrial production often employs the Kondrat’eva approach, which combines a Diels-Alder reaction with subsequent aromatization. This method is favored for its efficiency in producing high yields of the compound .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxypyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl groups can be reduced to alcohols or aldehydes.
Substitution: The hydroxyl and carboxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus pentachloride facilitate substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols or aldehydes.
Substitution: Forms various substituted pyridine derivatives.
Scientific Research Applications
5-Hydroxypyridine-3,4-dicarboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 5-hydroxypyridine-3,4-dicarboxylic acid exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as a precursor to pyridoxine, which is involved in amino acid metabolism and neurotransmitter synthesis. The compound’s hydroxyl and carboxyl groups enable it to participate in hydrogen bonding and coordination with metal ions, influencing its reactivity and interactions .
Comparison with Similar Compounds
- Pyridine-2,3-dicarboxylic acid
- Pyridine-3,5-dicarboxylic acid
- Pyridine-2,4-dicarboxylic acid
Comparison: 5-Hydroxypyridine-3,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, this compound is a key intermediate in the synthesis of vitamin B6, highlighting its importance in both biological and industrial contexts .
Properties
CAS No. |
17285-97-1 |
|---|---|
Molecular Formula |
C7H5NO5 |
Molecular Weight |
183.12 g/mol |
IUPAC Name |
5-hydroxypyridine-3,4-dicarboxylic acid |
InChI |
InChI=1S/C7H5NO5/c9-4-2-8-1-3(6(10)11)5(4)7(12)13/h1-2,9H,(H,10,11)(H,12,13) |
InChI Key |
MWCYBLDGNMZDTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate](/img/structure/B11784083.png)
![5-(4-(Benzo[d]thiazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B11784086.png)
![4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11784089.png)





![N,N'-([2,2'-Bipyridine]-6,6'-diyl)bis(4-(tert-butyl)benzamide)](/img/structure/B11784138.png)
![tert-butyl 6-(2-ethoxy-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-4-carboxylate](/img/structure/B11784145.png)

